1H-吲哚-5-叠氮-

描述

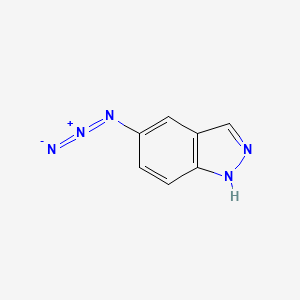

1H-Indazole, 5-azido- is a derivative of indazole, which is a heterocyclic compound . Indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material is a useful way . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用

Antihypertensive Agents: Research suggests that certain indazole derivatives exhibit antihypertensive effects by modulating blood pressure regulation pathways.

Anticancer Agents: Scientists have explored the potential of indazole-based compounds as anticancer agents. These compounds may interfere with cancer cell growth and proliferation.

Antidepressants: Indazoles have been investigated for their antidepressant properties. They may act on neurotransmitter systems involved in mood regulation.

Anti-inflammatory Agents: Some indazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory pathways. These compounds could be valuable in managing inflammatory conditions.

Antibacterial Agents: Researchers have studied indazole derivatives as antibacterial agents. These compounds may target bacterial enzymes or cell wall components.

Electrochemical Radical Cyclization

An interesting recent development involves electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles. This sustainable approach offers a new avenue for indazole synthesis .

安全和危害

While specific safety and hazard information for 1H-Indazole, 5-azido- is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, 1H-Indazole-5-carboxylic acid is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

5-Azido-1H-indazole, also known as 1H-Indazole, 5-azido-, is a compound that has been synthesized for various medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

Indazole derivatives have been demonstrated as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases . The interaction of these compounds with their targets often results in the inhibition of the target’s function, which can lead to various downstream effects depending on the specific role of the target in cellular processes .

Biochemical Pathways

Indazole derivatives have been shown to inhibit kinases, which play crucial roles in various cellular processes . Inhibition of these kinases can affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

The inhibition of kinases by indazole derivatives can lead to various effects at the molecular and cellular levels, depending on the specific role of the inhibited kinase .

属性

IUPAC Name |

5-azido-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBLOSSFBVVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-azido-1H-indazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)

![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)

![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)